![molecular formula C12H13ClO2 B2803677 Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate CAS No. 91393-54-3](/img/structure/B2803677.png)
Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate
Overview
Description
Scientific Research Applications
Antinociceptive Activity
The compound has been studied for its antinociceptive activity . The synthesized compounds underwent intramolecular cyclization to give the substituted ethyl 4- (4-chlorophenyl)-2- { [2-oxofuran-3 (2 H )-ylidene]-amino}thiophene-3-carboxylates. These compounds showed pronounced antinociceptive activity along with low toxicity .
Enantioselective Hydroboration
The compound is used in enantioselective hydroboration of 3-aryl substituted cyclopropene-3-carboxylate . This process provides chiral cyclopropylboronates with excellent enantioselectivities (89–95% ee) in moderate to high yields (55–86%) .
Synthesis of Optically Active Cyclopropylboronates
The compound is used in the synthesis of optically active cyclopropylboronates . These cyclopropylboronates can be conveniently converted into chiral 1,2-diaryl substituted cyclopropane derivatives .
Synthesis of Chiral Drugs and Insecticides
The chiral cyclopropane framework, which can be synthesized from this compound, is found in a wide range of naturally-occurring compounds, chiral drugs, and insecticides .
Synthesis of Diverse Cyclopropanes
Through Suzuki–Miyaura coupling, C–N coupling, Tamao oxidation reaction, etc., cyclopropylboronates synthesized from this compound could be readily converted into structurally and functionally diverse cyclopropanes .
Organotin(IV) Derivatives
The compound is used in the synthesis of organotin(IV) derivatives . The complex formation by the deprotonation of ligand is envisaged .
properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJPATUIODMIKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.